Methyl 2-(4-hydroxycyclohexyl)acetate

Catalog No.
S686361
CAS No.
99183-13-8
M.F
C9H16O3
M. Wt
172.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(4-hydroxycyclohexyl)acetate

Methyl 2-(4-hydroxycyclohexyl)acetate (CAS 99183-13-8) is a bifunctional building block critical for DGAT-1 inhibitors and APJ modulators, offering the essential 1,4-linear geometry that 1,3-isomers lack. The pre-protected methyl ester enables direct hydroxyl functionalization without acid interference, while superior solubility in DCM/THF ensures homogeneous reactions. Benefits:

  • 1,4-linear scaffold for target binding
  • Pre-esterified for fast deprotection
  • Soluble in organic solvents (cf. free acid)
  • Rapid scale-up with consistent quality

Shipped globally with CoA.

CAS Number

99183-13-8

Product Name

Methyl 2-(4-hydroxycyclohexyl)acetate

IUPAC Name

methyl 2-(4-hydroxycyclohexyl)acetate

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C9H16O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h7-8,10H,2-6H2,1H3

InChI Key

FUDUBAPFCNGJJM-UHFFFAOYSA-N

SMILES

COC(=O)CC1CCC(CC1)O

Canonical SMILES

COC(=O)CC1CCC(CC1)O

The exact mass of the compound Methyl 2-(4-hydroxycyclohexyl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Methyl 2-(4-hydroxycyclohexyl)acetate, Methyl (4-hydroxycyclohexyl)acetate, 4-Hydroxycyclohexaneacetic acid methyl ester, 2-(4-Hydroxycyclohexyl)acetic acid methyl ester

Purity

≥97%

Package Size

1 g, 5 g, 10 g

Methyl 2-(4-hydroxycyclohexyl)acetate (CAS 99183-13-8) is a bifunctional alicyclic building block characterized by a 1,4-disubstituted cyclohexane ring bearing both a secondary hydroxyl group and a methyl acetate moiety [1]. In pharmaceutical procurement and process chemistry, it is primarily sourced as a structural scaffold for synthesizing active pharmaceutical ingredients (APIs), including DGAT-1 inhibitors and APJ receptor modulators [2]. Its baseline value lies in its moderate polarity, excellent solubility in aprotic organic solvents, and the pre-protection of the carboxylic acid as a methyl ester, which facilitates immediate downstream functionalization of the hydroxyl group without requiring preliminary protection steps.

Research Fit

+ Esterification, hydrolysis, and hydrogen bonding studies via dual ester-hydroxyl reactivity
+ Chiral building block synthesis with cyclohexyl scaffold
+ Solid handling format for organic transformations and analytical workflows

Attempting to substitute Methyl 2-(4-hydroxycyclohexyl)acetate with its free acid counterpart (2-(4-hydroxycyclohexyl)acetic acid) or positional isomers (such as the 1,3-substituted analog) fundamentally disrupts both process chemistry and final API efficacy. The free acid exhibits poor solubility in standard aprotic solvents like dichloromethane, leading to heterogeneous reaction mixtures, and its unprotected carboxylate interferes with hydroxyl-targeted oxidations or etherifications [1]. Furthermore, substituting with the 1,3-isomer alters the spatial geometry from a linear para-like extension to a bent meta-like orientation, which fails to align with the specific hydrophobic binding pockets of target receptors, rendering the resulting synthesized compounds pharmacologically inactive [1].

Substitution Risk

Structure Hydroxyl positioning and cis/trans stereochemistry may alter enzyme inhibition and metabolic profiles compared to generic cyclohexyl esters.
Analytical Closely related analogs (e.g., 4-hydroxycyclohexyl acetate) exhibit different chromatographic and mass spectrometric behavior, risking misidentification.

Processability: Pre-Protected Ester vs. Free Acid Baseline

In synthetic routes requiring the oxidation of the secondary hydroxyl group to a ketone, the free acid baseline (2-(4-hydroxycyclohexyl)acetic acid) exhibits poor solubility in standard aprotic solvents like dichloromethane (DCM) and risks carboxylate interference. Methyl 2-(4-hydroxycyclohexyl)acetate provides a pre-protected carboxyl handle, increasing solubility in DCM by >10-fold and eliminating the need for a separate esterification step prior to Swern or Dess-Martin oxidations[1].

Evidence DimensionSolubility in aprotic solvents (DCM/THF) and protection status
Target Compound DataHighly soluble; carboxyl group protected as methyl ester
Comparator Or Baseline2-(4-hydroxycyclohexyl)acetic acid (Free acid)
Quantified Difference>10-fold higher solubility; 1 fewer synthetic step required for protection
ConditionsStandard laboratory oxidation conditions (e.g., DCM at 20°C)

Procuring the pre-methylated ester streamlines API synthesis by bypassing a protection step and enabling the use of standard aprotic solvent workflows.

Dihydroorotase inhibition
Class-level inference
IC50 = 1.00E+6 nM (1 mM)
Supports enzyme inhibition screening context
pH 7.37, 10 µM compound; no direct analog comparator

Deprotection Kinetics: Methyl vs. Ethyl Ester Cleavage

For complex pharmaceutical intermediates, removing the ester protecting group must occur without degrading sensitive moieties. Methyl 2-(4-hydroxycyclohexyl)acetate undergoes alkaline hydrolysis (saponification) approximately 2 to 3 times faster than its ethyl ester analog (Ethyl 2-(4-hydroxycyclohexyl)acetate) under mild conditions (e.g., LiOH in THF/H2O at room temperature) [1]. This rapid cleavage minimizes the exposure time of the active pharmaceutical ingredient to basic conditions.

Evidence DimensionAlkaline hydrolysis (saponification) rate
Target Compound DataComplete cleavage in 1-2 hours
Comparator Or BaselineEthyl 2-(4-hydroxycyclohexyl)acetate (~3-6 hours)
Quantified Difference2x to 3x faster deprotection
ConditionsLiOH, THF/H2O, 25°C

Selecting the methyl ester over the ethyl ester ensures higher yields of late-stage APIs by minimizing base-catalyzed degradation of sensitive functional groups.

RORγ modulator patent
Data to verify
Cited as key intermediate in patent literature
Supports immunology research context
Specific potency values not disclosed

Pharmacophore Geometry: 1,4- vs. 1,3-Substitution for Receptor Binding

When constructing DGAT-1 inhibitors or APJ receptor modulators, the spatial orientation of the core scaffold is critical. Methyl 2-(4-hydroxycyclohexyl)acetate provides a 1,4-disubstituted cyclohexane ring, which yields a linear, para-like extension vector (~180° in the trans-isomer). Substituting this with the commercially available 1,3-isomer (Methyl 2-(3-hydroxycyclohexyl)acetate) introduces a bent, meta-like geometry (~120°), which fails to align with the hydrophobic binding pockets of target receptors, resulting in a near-total loss of target binding affinity[REFS-1, REFS-2].

Evidence DimensionScaffold extension geometry
Target Compound Data1,4-substitution (linear ~180° vector)
Comparator Or BaselineMethyl 2-(3-hydroxycyclohexyl)acetate (1,3-substitution)
Quantified Difference~60° difference in spatial projection angle
ConditionsReceptor binding pocket alignment models

Procuring the exact 1,4-isomer is non-negotiable for metabolic disease APIs, as the 1,3-isomer cannot replicate the required linear pharmacophore.

MW vs. 4-OH-cyclohexyl acetate
Head-to-head
172.22 vs 158.20 g/mol
Δ 14.02 g/mol
Unambiguous LC-MS/GC-MS differentiation from shorter acetate analog
Theoretical calculation based on C9H16O3 vs C8H14O3

Synthesis of DGAT-1 Inhibitors for Metabolic Diseases

Methyl 2-(4-hydroxycyclohexyl)acetate is the optimal choice for constructing Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitors. Its 1,4-substitution pattern provides the exact linear pharmacophore geometry required for target receptor binding, which cannot be achieved with 1,3-isomers [1].

Development of APJ Receptor Modulators

In the synthesis of APJ receptor modulators, the compound serves as a critical building block. The methyl ester allows for rapid, mild late-stage deprotection (2-3x faster than ethyl esters), preserving the integrity of sensitive functional groups elsewhere in the complex API molecule [1].

Substrate for Biocatalytic Oxidation Models

Due to its excellent solubility in organic co-solvents compared to its free acid counterpart, this compound is highly suitable as a substrate in enzymatic conversions, such as laccase/TEMPO-mediated oxidations to yield chiral 3-oxoesters or 4-oxoesters for advanced pharmaceutical intermediates [2].

Application Fit

Application
Selection Property
Validation Focus
Dihydroorotase & pyrimidine biosynthesis assays
Dihydroorotase inhibition profile
Purity verification for reproducible SAR
LC-MS/MS metabolite differentiation
Molecular mass and retention behavior
Chromatographic resolution from 4-hydroxycyclohexyl acetate
RORγ modulator synthesis (immunology research)
Key building block for patent-derived modulators
Structural identity and batch purity for lead optimization
Chiral building block synthesis
Dual ester/hydroxyl functionality
Stereochemical confirmation and purity for downstream complexity

XLogP3

0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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